

# Nuclear Magnetic Resonance Data of 4-Penten-1-amine

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## Compound of Interest

Compound Name: 4-Penten-1-amine

Cat. No.: B131514

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The following sections detail the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **4-penten-1-amine**. The assignments are based on established chemical shift correlations and spectral databases.

## $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of **4-penten-1-amine** is characterized by distinct signals corresponding to the different hydrogen environments in the molecule. The data is summarized in Table 1.

Table 1. Predicted  $^1\text{H}$  NMR Data for **4-Penten-1-amine**.

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-1	~2.72	Triplet	2H
H-2	~1.50	Quintet	2H
H-3	~2.10	Quartet	2H
H-4	~5.80	Multiplet	1H
H-5	~5.00	Multiplet	2H
-NH <sub>2</sub>	~1.2 (variable)	Broad Singlet	2H

## 13C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a specific signal.

Table 2. Predicted 13C NMR Data for **4-Penten-1-amine**.

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	~41.8
C-2	~33.5
C-3	~31.2
C-4	~138.0
C-5	~115.0

## Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution 1H and 13C NMR spectra for a liquid amine sample like **4-penten-1-amine**.

### 1. Sample Preparation:

- **Sample Quantity:** For 1H NMR, dissolve approximately 5-10 mg of **4-penten-1-amine** in 0.6-0.7 mL of a suitable deuterated solvent. For the less sensitive 13C NMR, a more concentrated sample of 20-50 mg is recommended.
- **Solvent:** Deuterated chloroform (CDCl<sub>3</sub>) is a commonly used solvent. Other solvents such as deuterated methanol (CD<sub>3</sub>OD) or dimethyl sulfoxide (DMSO-d<sub>6</sub>) can also be used depending on the desired chemical shift resolution and the solubility of the sample.
- **Procedure:** The sample is dissolved in the deuterated solvent in a clean, dry vial before being transferred to a 5 mm NMR tube.

2. **NMR Spectrometer Parameters:** The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

- **<sup>1</sup>H NMR Acquisition:**
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  - Number of Scans (NS): 16 to 64 scans are typically sufficient.
  - Relaxation Delay (D1): A delay of 1-2 seconds between scans.
  - Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.
- **<sup>13</sup>C NMR Acquisition:**
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.
  - Number of Scans (NS): Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is required.
  - Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
  - Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.

### 3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
- The spectrum is then phased and baseline corrected.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Visualization of 4-Penten-1-amine Structure

The following diagram illustrates the chemical structure of **4-penten-1-amine** with atom numbering corresponding to the NMR data tables.

Structure of **4-Penten-1-amine** with Atom Numbering.

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